Cas no 78050-50-7 (4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide)

4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- F0867-0025
- 4-Chloro-N-(2-chloro-1,2-dihydro-1-acenaphthylenyl)benzenesulfonamide
- 4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide
- DTXSID101157605
- 78050-50-7
- 4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide
- AKOS003631412
-
- インチ: 1S/C18H13Cl2NO2S/c19-12-7-9-13(10-8-12)24(22,23)21-18-15-6-2-4-11-3-1-5-14(16(11)15)17(18)20/h1-10,17-18,21H
- InChIKey: NZYCNGAIQPSJCL-UHFFFAOYSA-N
- ほほえんだ: ClC1C2=CC=CC3=CC=CC(=C23)C1NS(C1C=CC(=CC=1)Cl)(=O)=O
計算された属性
- せいみつぶんしりょう: 377.0044052g/mol
- どういたいしつりょう: 377.0044052g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 556
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 54.6Ų
4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0867-0025-5mg |
4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide |
78050-50-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0867-0025-3mg |
4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide |
78050-50-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0867-0025-2mg |
4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide |
78050-50-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0867-0025-25mg |
4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide |
78050-50-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0867-0025-30mg |
4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide |
78050-50-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0867-0025-20mg |
4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide |
78050-50-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0867-0025-40mg |
4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide |
78050-50-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0867-0025-10μmol |
4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide |
78050-50-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0867-0025-20μmol |
4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide |
78050-50-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0867-0025-10mg |
4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide |
78050-50-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamideに関する追加情報
4-Chloro-N-(2-Chloro-1,2-Dihydroacenaphthylen-1-yl)benzene-1-sulfonamide (CAS No. 78050-50-7): An Overview
4-Chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide (CAS No. 78050-50-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a sulfonamide derivative with a unique molecular structure that includes a chlorinated acenaphthylene moiety. The compound's structure and properties make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular formula of 4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide is C18H13Cl2NOS, and its molecular weight is approximately 366.26 g/mol. The compound features a benzene ring linked to a sulfonamide group and a chlorinated acenaphthylene moiety, which contributes to its unique chemical and biological properties. The presence of multiple chlorine atoms and the sulfonamide group imparts significant stability and reactivity to the molecule, making it an interesting subject for both synthetic and biological studies.
In recent years, the study of 4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide has been driven by its potential as an inhibitor of specific enzymes and receptors involved in various diseases. Research has shown that this compound exhibits potent inhibitory activity against certain kinases and enzymes, which are key targets in the treatment of cancer, inflammation, and neurodegenerative disorders. For instance, studies have demonstrated that the compound can effectively inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell signaling pathways associated with cancer progression.
The biological activity of 4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide has also been explored in the context of anti-inflammatory and anti-neurodegenerative applications. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary research has indicated that the compound may have neuroprotective effects by modulating oxidative stress and preventing neuronal cell death.
The synthesis of 4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide involves several steps, including the formation of the acenaphthylene moiety and subsequent functionalization with the sulfonamide group. Various synthetic routes have been reported in the literature, each offering different advantages in terms of yield and purity. One common approach involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-chloroacenaphthylene in the presence of a base such as triethylamine. This method provides a high yield of the desired product with minimal side reactions.
The physicochemical properties of 4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide, including its solubility, stability, and melting point, are critical for its application in pharmaceutical formulations. The compound is generally insoluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO). Its stability under various conditions has been studied to ensure its suitability for long-term storage and use in clinical settings.
In terms of safety and toxicity, extensive studies have been conducted to evaluate the potential adverse effects of 4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide. Preclinical data indicate that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, further research is needed to fully understand its safety profile in humans.
The future prospects for 4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide are promising. Ongoing clinical trials are exploring its efficacy in treating various diseases, including cancer and inflammatory conditions. Additionally, researchers are investigating potential combination therapies that could enhance its therapeutic benefits while minimizing side effects.
In conclusion, 4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide (CAS No. 78050-50-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and biological activity make it a valuable candidate for further development as a therapeutic agent. Continued research into its properties and applications will likely lead to new insights and advancements in the treatment of various diseases.
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